molecular formula C13H11BrMgO B1590732 Magnesium,bromo[3-(phenylmethoxy)phenyl]- CAS No. 36281-96-6

Magnesium,bromo[3-(phenylmethoxy)phenyl]-

Cat. No. B1590732
CAS RN: 36281-96-6
M. Wt: 287.43 g/mol
InChI Key: FWYMDMSRNJRWBW-UHFFFAOYSA-M
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Description

Synthesis Analysis

Phenylmagnesium bromide, a similar compound, is prepared by the reaction of bromobenzene with magnesium metal . It is commercially available as solutions of diethyl ether or tetrahydrofuran (THF) . Laboratory preparation involves treating bromobenzene with magnesium metal, usually in the form of turnings . A small amount of iodine may be used to activate the magnesium to initiate the reaction .


Molecular Structure Analysis

Although phenylmagnesium bromide is routinely represented as C6H5MgBr, the molecule is more complex . The compound invariably forms an adduct with two OR2 ligands from the ether or THF solvent . Thus, the Mg is tetrahedral and obeys the octet rule .


Chemical Reactions Analysis

Phenylmagnesium bromide is a Grignard reagent . It is often used as a synthetic equivalent for the phenyl “Ph-” synthon . It is involved in the synthesis of end-functionalized regioregular poly (3-alkylthiophene)s, 1,3,3-trimethyl-6-phenyl-2-oxabicyclo [2.2.2]octan-6-ol, o-substituted benzophenones and 6-benzyl-1,3,3-trimethyl-2-oxabicyclo [2.2.2]octan-6-ol .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 211.34 . It is a 1.0 M solution in THF with a boiling point of 65-67 °C and a density of 1.013 g/mL at 25 °C .

Scientific Research Applications

  • Synthesis and Applications of m-Aryloxy Phenols

    • Scientific Field : Organic Chemistry
    • Application Summary : m-Aryloxy phenols have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants. They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .
    • Methods of Application : The use of hydrogen bromide and boron tribromide (BBr 3) as catalysts in demethylation reactions represents a valuable approach for the synthesis of m-aryloxy phenols .
    • Results or Outcomes : m-Aryloxy phenols have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects .
  • Applications of Magnesium and Its Alloys

    • Scientific Field : Materials Science
    • Application Summary : Magnesium is used for engineering applications in automotive, aerospace, and consumer electronics. It also has a role in organic chemistry and pharmaceuticals .
    • Methods of Application : Specific methods of application are not mentioned in the source .
    • Results or Outcomes : Magnesium has a remarkable mix of mechanical and biomedical properties that has made it suitable for a vast range of applications .
  • Catalytic Protodeboronation of Pinacol Boronic Esters

    • Scientific Field : Chemical Science
    • Application Summary : Pinacol boronic esters are highly valuable building blocks in organic synthesis. Protodeboronation of these esters is not well developed .
    • Methods of Application : The study reports catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .
    • Results or Outcomes : The protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation. The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .
  • Phenylmagnesium Bromide as a Grignard Reagent

    • Scientific Field : Organic Chemistry
    • Application Summary : Phenylmagnesium bromide is a Grignard reagent and is often used as a synthetic equivalent for the phenyl “Ph −” synthon .
    • Methods of Application : Phenylmagnesium bromide is prepared by reaction of bromobenzene with magnesium metal. It is commercially available as a solution in diethyl ether or tetrahydrofuran (THF) .
    • Results or Outcomes : The compound invariably forms an adduct with two OR 2 ligands from the ether or THF solvent. Thus, the Mg is tetrahedral and obeys the octet rule .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as extremely flammable, causes severe skin burns and eye damage, and may cause respiratory irritation . It is advised to not breathe dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

magnesium;phenylmethoxybenzene;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11O.BrH.Mg/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13;;/h1-5,7-10H,11H2;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWYMDMSRNJRWBW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C[C-]=C2.[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrMgO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Magnesium,bromo[3-(phenylmethoxy)phenyl]-

CAS RN

36281-96-6
Record name 36281-96-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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